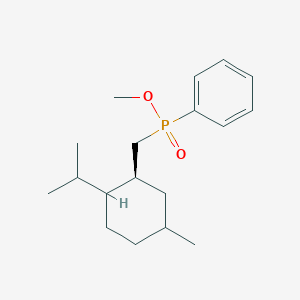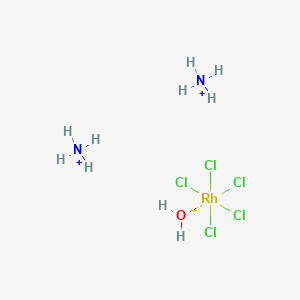
S-(p)-Menthyl methylphenylphosphinate
Overview
Description
S-(p)-Menthyl methylphenylphosphinate (SMMMP) is an organophosphate ester that is used in a variety of scientific research applications. It is a colorless liquid that is soluble in water and is commonly used as a reagent in organic synthesis. SMMMP is an important tool for researchers in the fields of biochemistry, pharmacology, and toxicology as it has a wide range of applications in the study of enzymes, proteins, and other biological molecules.
Scientific Research Applications
Stereochemistry and Hydrolysis
- S-(p)-Menthyl methylphenylphosphinate has been studied for its stereochemical properties. Research demonstrated that its alkaline hydrolysis involves predominant inversion of configuration at phosphorus, as evidenced by isotopic labeling and 31P NMR spectroscopy (Trippett & White, 1984).
Molecular Structure Analysis
- The molecular structure of related compounds, like t-butyl-phenylphosphinic acid (−)-menthyl ester, has been determined by X-ray analysis, providing insights into the compound's stereochemistry and molecular configuration (Sheldrick, Hägele, & Kückelhaus, 1981).
Intermediate in Chiral Phosphine Syntheses
- It's an important intermediate in chiral phosphine syntheses, with its geometry around phosphorus being approximately tetrahedral, as detailed in studies on its molecular structure (Chaloner, Harrison, & Hitchcock, 1991).
Synthesis of α-Hydroxyphosphinic Acids
- This compound has been used in the synthesis of α-hydroxyphosphinic acids, demonstrating its versatility in organic synthesis and the generation of optically active compounds (Cai, Zhou, Zhao, & Tang, 2003).
Catalyst in Organometallic Chemistry
- This compound serves as a building block for bulky and chiral ligands with proven and potential applications in coordination chemistry and transition-metal catalysis (Reinhardt et al., 2021).
Diastereoselective Hydrolysis
- The diastereoselective hydrolysis and synthesis of optically pure compounds, like (RP)‐(–)‐Menthyl H‐Phenylphosphinate, have been explored, highlighting its significance in stereoselective chemical reactions (Wang, Liu, Zhao, & Han, 2015).
Preparation of Chiral Atropisomeric Bis-Aryl Organophosphorus
- Its application in the asymmetric synthesis of chiral monophosphine ligands via cross-coupling reactions and C-H functionalization, as a chiral auxiliary, is a significant area of research (Ma & Yang, 2016).
properties
IUPAC Name |
[methoxy-[[(1S)-5-methyl-2-propan-2-ylcyclohexyl]methyl]phosphoryl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29O2P/c1-14(2)18-11-10-15(3)12-16(18)13-21(19,20-4)17-8-6-5-7-9-17/h5-9,14-16,18H,10-13H2,1-4H3/t15?,16-,18?,21?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUYFZFCEROCLH-NQAILZTMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)CP(=O)(C2=CC=CC=C2)OC)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC([C@H](C1)CP(=O)(C2=CC=CC=C2)OC)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate hydrochloride; 95%](/img/structure/B6298362.png)

![Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II), dichloromethane adduct, 99%](/img/structure/B6298375.png)







![2-((2R,3R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine, 97% (>99% ee)](/img/structure/B6298452.png)